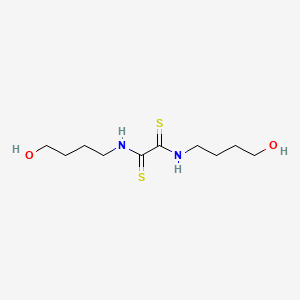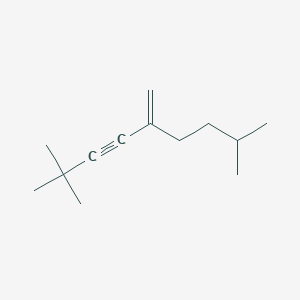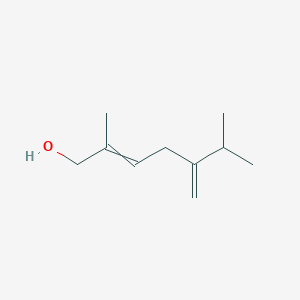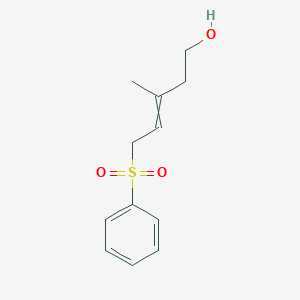![molecular formula C5H6O B15162131 (1S)-6-Oxabicyclo[3.1.0]hex-2-ene CAS No. 172016-38-5](/img/structure/B15162131.png)
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-6-Oxabicyclo[310]hex-2-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Oxabicyclo[3.1.0]hex-2-ene typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur at the strained ring positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, particularly in drug design and development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S)-6-Oxabicyclo[3.1.0]hex-2-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring opens to form more stable oxygenated products, while in substitution reactions, the ring strain facilitates the addition of nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Sesquithujene: A sesquiterpene with a similar bicyclic structure but with additional alkyl groups.
Alpha-thujene: A thujene with a bicyclo[3.1.0]hex-2-ene skeleton substituted at positions 2 and 5 by methyl and isopropyl groups.
Uniqueness
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene is unique due to the presence of an oxygen atom within its bicyclic framework, which imparts distinct reactivity and potential applications compared to its hydrocarbon counterparts. The oxygen atom introduces additional sites for chemical modification and enhances the compound’s reactivity in various chemical reactions.
Propiedades
Número CAS |
172016-38-5 |
|---|---|
Fórmula molecular |
C5H6O |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
(1S)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2/t4-,5?/m0/s1 |
Clave InChI |
ASZFCDOTGITCJI-ROLXFIACSA-N |
SMILES isomérico |
C1C=C[C@H]2C1O2 |
SMILES canónico |
C1C=CC2C1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)



![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)


![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
